molecular formula C19H27FN4O3 B4088335 1-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]-4-pentanoylpiperazine

1-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]-4-pentanoylpiperazine

Cat. No. B4088335
M. Wt: 378.4 g/mol
InChI Key: ZLVXJTGAQUJXNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]-4-pentanoylpiperazine, also known as FNPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has shown promising results in various studies.

Mechanism of Action

The exact mechanism of action of 1-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]-4-pentanoylpiperazine is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, such as dopamine and serotonin. This modulation leads to a reduction in the symptoms associated with neurological disorders. Additionally, 1-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]-4-pentanoylpiperazine has been found to inhibit the activity of certain enzymes involved in the inflammatory response, leading to its anti-inflammatory and analgesic properties.
Biochemical and Physiological Effects
1-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]-4-pentanoylpiperazine has been found to have various biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, such as dopamine and serotonin. Additionally, it has been found to reduce the levels of certain inflammatory markers in the body, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 beta (IL-1 beta). These effects contribute to the potential therapeutic applications of 1-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]-4-pentanoylpiperazine.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]-4-pentanoylpiperazine in lab experiments is its high potency and selectivity. It has been found to be effective at low concentrations, making it a cost-effective option for researchers. Additionally, its selectivity ensures that it does not interfere with other biochemical processes in the body. However, one of the limitations of using 1-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]-4-pentanoylpiperazine is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the research on 1-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]-4-pentanoylpiperazine. One of the areas of focus is the development of more efficient synthesis methods to produce higher yields of 1-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]-4-pentanoylpiperazine. Additionally, further studies are needed to fully understand the mechanism of action of 1-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]-4-pentanoylpiperazine and its potential therapeutic applications. Further research is also needed to determine the safety and efficacy of 1-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]-4-pentanoylpiperazine in human clinical trials.
Conclusion
In conclusion, 1-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]-4-pentanoylpiperazine is a compound that has shown promising results in various studies related to neurological disorders, anti-inflammatory and analgesic properties, and cancer. Its high potency and selectivity make it a cost-effective option for researchers. However, further studies are needed to fully understand its mechanism of action and potential therapeutic applications. The future directions for research on 1-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]-4-pentanoylpiperazine include the development of more efficient synthesis methods, further studies on its safety and efficacy in human clinical trials, and the identification of new potential therapeutic applications.

Scientific Research Applications

1-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]-4-pentanoylpiperazine has been extensively studied for its potential therapeutic applications. It has shown promising results in various studies related to neurological disorders, such as Alzheimer's disease, Parkinson's disease, and epilepsy. 1-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]-4-pentanoylpiperazine has also been studied for its anti-inflammatory and analgesic properties. Additionally, it has been found to be effective against certain types of cancer.

properties

IUPAC Name

1-[4-(4-fluoro-2-nitro-5-pyrrolidin-1-ylphenyl)piperazin-1-yl]pentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27FN4O3/c1-2-3-6-19(25)23-11-9-22(10-12-23)17-14-16(21-7-4-5-8-21)15(20)13-18(17)24(26)27/h13-14H,2-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLVXJTGAQUJXNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N1CCN(CC1)C2=CC(=C(C=C2[N+](=O)[O-])F)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(4-Fluoro-2-nitro-5-pyrrolidin-1-ylphenyl)piperazin-1-yl]pentan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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